Methyl 2-(2-amino-5-isopropylphenyl)acetate
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Overview
Description
Methyl 2-(2-amino-5-isopropylphenyl)acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents This particular compound features a methyl ester group attached to a phenyl ring, which is further substituted with an amino group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino-5-isopropylphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 2-(2-amino-5-isopropylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-5-isopropylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is often used for the reduction of the ester group.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-(2-amino-5-isopropylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its ester and amino functional groups.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 2-(2-amino-5-isopropylphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-amino-5-methylphenyl)acetate
- Methyl 2-(2-amino-5-ethylphenyl)acetate
- Methyl 2-(2-amino-5-tert-butylphenyl)acetate
Uniqueness
Methyl 2-(2-amino-5-isopropylphenyl)acetate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 2-(2-amino-5-propan-2-ylphenyl)acetate |
InChI |
InChI=1S/C12H17NO2/c1-8(2)9-4-5-11(13)10(6-9)7-12(14)15-3/h4-6,8H,7,13H2,1-3H3 |
InChI Key |
GHSGFRBJUYYRCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)CC(=O)OC |
Origin of Product |
United States |
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